

(S)-2-(Piperidin-2-yl)ethanol CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-(Piperidin-2-yl)ethanol

Cat. No.: B024133

[Get Quote](#)

Technical Guide: (S)-2-(Piperidin-2-yl)ethanol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(S)-2-(Piperidin-2-yl)ethanol**, a valuable chiral building block in synthetic organic chemistry and drug development. This document details its chemical and physical properties, provides insights into its synthesis, and outlines its applications, particularly as a precursor for pharmacologically active compounds. Experimental methodologies and relevant biological pathways are also discussed to support researchers in its practical application.

Chemical Identity and Properties

(S)-2-(Piperidin-2-yl)ethanol is a chiral piperidine derivative. Its structure features a piperidine ring substituted at the 2-position with a hydroxyethyl group, with the stereochemistry at the chiral center defined as (S).

Chemical Structure: (Image of the 2D structure of **(S)-2-(Piperidin-2-yl)ethanol** would be placed here)

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value	Reference
CAS Number	103639-57-2	[1]
Molecular Formula	C ₇ H ₁₅ NO	[1]
Molecular Weight	129.20 g/mol	[1]
IUPAC Name	2-[(2S)-piperidin-2-yl]ethanol	[1]
InChI	InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2/t7-/m0/s1	[1]
InChIKey	PTHDBHDZSMGHKF-ZETCQYMHSA-N	[1]
SMILES	C1CCN--INVALID-LINK--CCO	[1]

Table 2: Physical and Chemical Properties (for racemic 2-Piperidineethanol)

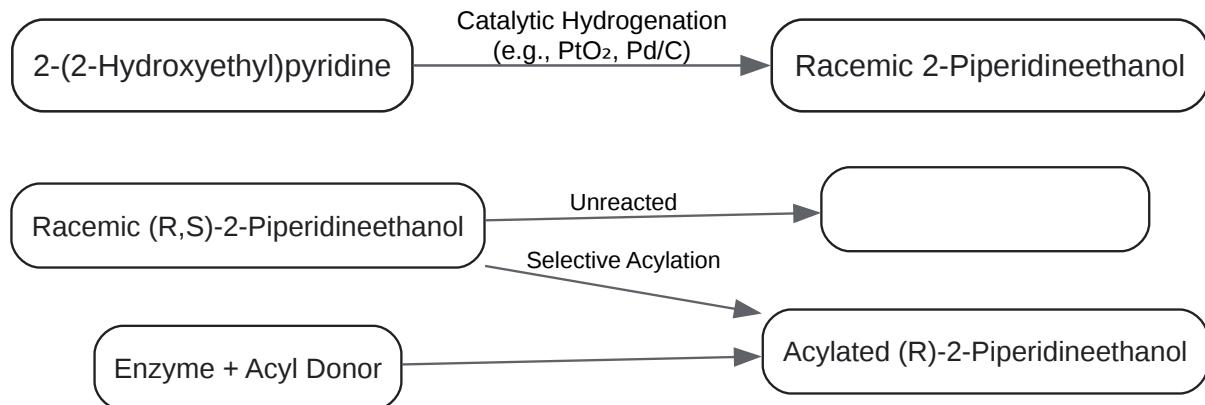
Property	Value	Reference
Physical State	Off-white solid	
Melting Point	38-40 °C	
Boiling Point	234 °C	
Flash Point	112.8 °C (closed cup)	
Solubility	Soluble in water and various organic solvents.	

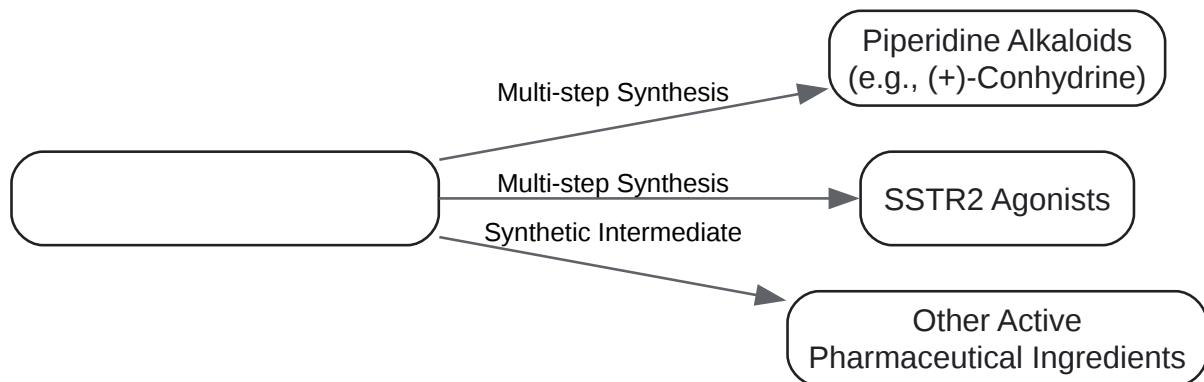
Table 3: Spectroscopic Data (for racemic 2-Piperidineethanol)

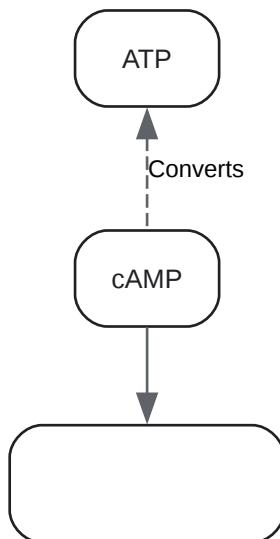
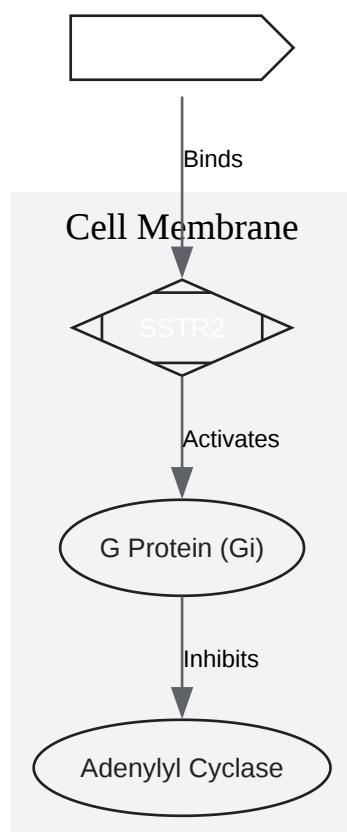
Spectrum Type	Key Peaks/Shifts	Reference
¹ H NMR (in CDCl ₃)	δ (ppm): 3.77-3.75 (m, 2H, -CH ₂ OH), 3.32 (m, 1H), 3.02 (m, 1H), 2.74 (m, 1H), 2.60 (m, 1H), 1.84-1.19 (m, 6H)	[2]
Mass Spectrum (EI)	m/z: 129 (M ⁺), 84 (base peak)	[3]
IR Spectrum (Neat)	ν (cm ⁻¹): Broad OH stretch, C-H stretches, N-H stretch, C-O stretch	[3]

Synthesis and Manufacturing

The commercial production of 2-piperidineethanol is typically achieved through the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine. This process yields the racemic mixture of (R)- and (S)-2-(piperidin-2-yl)ethanol.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-2-(Piperidin-2-yl)ethanol | C7H15NO | CID 736379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Piperidineethanol(1484-84-0) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Piperidin-2-ylethanol | C7H15NO | CID 15144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-2-(Piperidin-2-yl)ethanol CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024133#s-2-piperidin-2-yl-ethanol-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com